

# Investigating the Neurotrophic Effects of NSI-189: A Technical Guide

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## Compound of Interest

Compound Name: OM-189

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## Abstract

NSI-189 is a novel benzyloperazine-aminopyridine compound that has garnered significant interest for its potential neurotrophic and antidepressant effects. Unlike traditional antidepressants that primarily target monoamine neurotransmitter systems, NSI-189 is proposed to exert its therapeutic effects by stimulating neurogenesis, particularly in the hippocampus, a brain region critical for memory and mood regulation. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the neurotrophic effects of NSI-189. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the proposed signaling pathways and experimental workflows.

## Introduction

NSI-189 is an investigational drug developed by Neuralstem, Inc. that has been studied for the treatment of major depressive disorder (MDD), cognitive impairment, and other neurological conditions.[1] Preclinical studies have suggested that NSI-189 promotes the growth of new neurons in the hippocampus, a mechanism that may underlie its potential therapeutic benefits. Early clinical trials have shown promising results in improving depressive and cognitive symptoms.[2][3] This document aims to consolidate the available technical information on the neurotrophic effects of NSI-189 to serve as a resource for researchers and drug development professionals.

## Mechanism of Action: Stimulation of Neurogenesis and Neurotrophic Factor Signaling

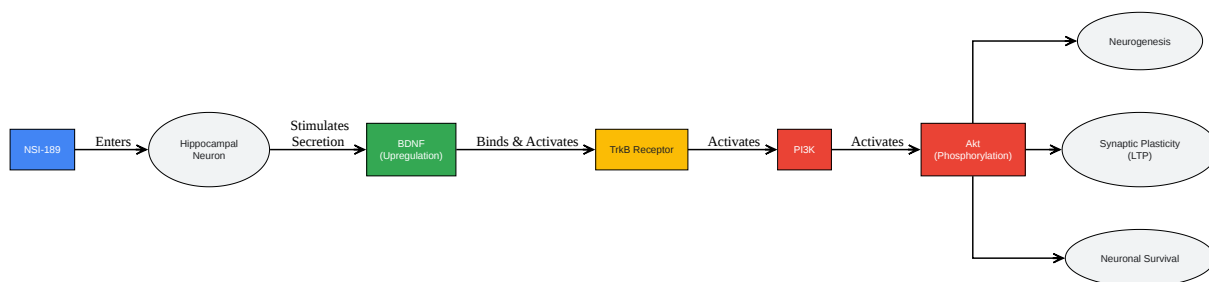
The primary proposed mechanism of action for NSI-189 is the stimulation of neurogenesis in the hippocampus.[1] This is thought to be mediated, at least in part, by the upregulation of key neurotrophic factors and the activation of their downstream signaling pathways.

### Upregulation of Neurotrophic Factors

In vitro studies using primary rat hippocampal neurons subjected to oxygen-glucose deprivation (OGD) have shown that treatment with NSI-189 leads to a significant increase in the secretion of Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[2][4] While vascular endothelial growth factor (VEGF) and glial cell line-derived neurotrophic factor (GDNF) were also upregulated, the increase in BDNF and SCF was more robust.[2]

### Activation of Downstream Signaling Pathways

The neurotrophic effects of NSI-189 are believed to be mediated through the activation of the Tropomyosin receptor kinase B (TrkB) and Akt signaling pathways. BDNF is a natural ligand for the TrkB receptor, and its binding initiates a signaling cascade that promotes neuronal survival, growth, and synaptic plasticity. The activation of the Akt pathway, a downstream effector of TrkB signaling, is a key component of this process. While direct quantitative data on the NSI-189-induced phosphorylation of TrkB and Akt is not readily available in the reviewed literature, the observed upregulation of BDNF strongly suggests the involvement of this pathway.



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Proposed signaling pathway of NSI-189's neurotrophic effects.

## Quantitative Data on Neurotrophic Effects

The following tables summarize the available quantitative data from preclinical and clinical studies on NSI-189.

### Table 1: Preclinical In Vitro and In Vivo Data

Parameter	Model System	Treatment	Outcome	Reference
Neurogenesis	In vitro (Human hippocampal stem cells)	N/A	20-30% increase in neurogenesis	
In vivo (Rat model of stroke)	NSI-189	Increased Ki67 and MAP2 expression in the peri-infarct cortex and hippocampus	[2][5]	
Neurotrophic Factors	In vitro (Primary rat hippocampal neurons, OGD model)	NSI-189	Upregulation of BDNF and SCF in conditioned media	[2][4]
More robust increase in BDNF and SCF compared to VEGF and GDNF	[2]			
Synaptic Plasticity	Ex vivo (Mouse hippocampal slices)	NSI-189 (100 nM to 10 µM)	Time and concentration-dependent enhancement of Long-Term Potentiation (LTP) magnitude	[1]

Table 2: Clinical Trial Data

Trial Phase	Number of Participants	Dosage	Duration	Primary Outcome Measures	Key Findings	Reference
Phase 1b	24 patients with MDD	40 mg QD, 40 mg BID, 40 mg TID, or placebo	28 days	Safety and tolerability	Well-tolerated at all doses. Promising reduction in depressive and cognitive symptoms.	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Phase 2	220 patients with MDD	40 mg QD, 80 mg (40 mg BID), or placebo	12 weeks	Montgomery-Asberg Depression Rating Scale (MADRS)	Missed primary endpoint for MADRS. Significant improvement on the self-rated Symptoms of Depression Questionnaire (SDQ).	<a href="#">[7]</a>
In a post-hoc analysis, the 80 mg dose showed significant benefit on <a href="#">[8]</a>						

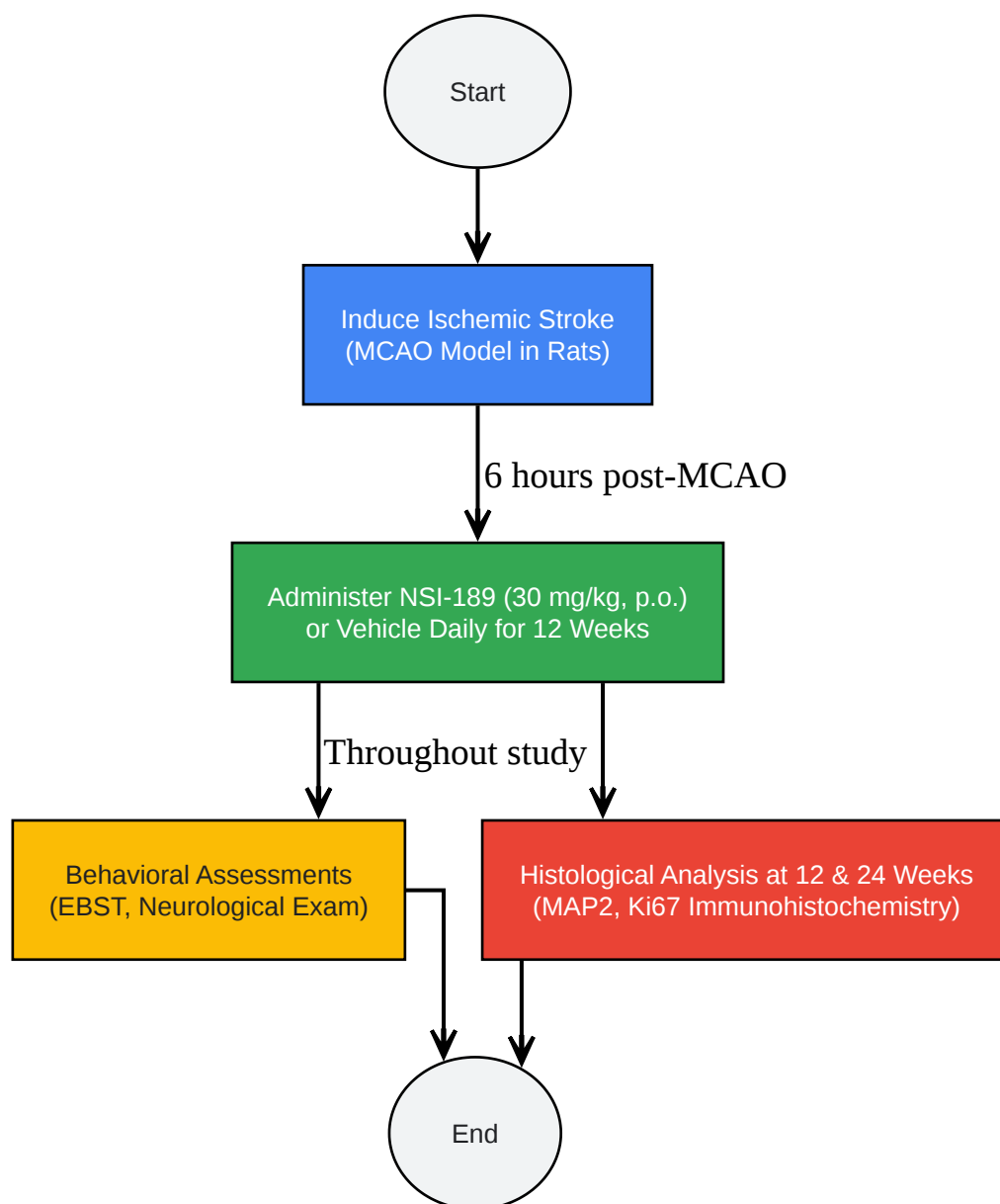
MADRS-6  
in  
moderately  
depressed  
patients.

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## Experimental Protocols

### In Vivo: Rat Model of Ischemic Stroke

- Animal Model: Adult male Sprague-Dawley rats.
- Procedure: Middle Cerebral Artery Occlusion (MCAO) was performed to induce ischemic stroke.
- Treatment: NSI-189 was administered orally at a dose of 30 mg/kg, starting 6 hours post-MCAO and daily for 12 weeks.
- Assessments:
  - Behavioral: Elevated Body Swing Test (EBST) and neurological examination were conducted at baseline and various time points post-stroke.
  - Histological: Brains were collected at 12 and 24 weeks post-stroke. Immunohistochemistry was performed for MAP2 (a neuronal marker) and Ki67 (a proliferation marker).[\[2\]](#)[\[5\]](#)



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Workflow for the in vivo investigation of NSI-189 in a stroke model.

## In Vitro: Oxygen-Glucose Deprivation (OGD) Model

- **Cell Culture:** Primary rat hippocampal neurons were obtained from embryonic day 18 (E18) rat cortices and cultured in Neurobasal medium supplemented with B27 and L-glutamine.
- **Procedure:** After 5 days in culture, cells were subjected to OGD by replacing the medium with glucose-free Earle's Balanced Salt Solution and incubating in a hypoxic chamber (95% N<sub>2</sub>, 5% CO<sub>2</sub>) for 90 minutes.

- Treatment: NSI-189 was added to the culture medium prior to OGD.
- Assessments:
  - Cell Viability: Assessed using assays such as MTT or LDH release.
  - Immunocytochemistry: Staining for MAP2 and Ki67 to assess neuronal integrity and proliferation.
  - ELISA: The conditioned media was collected to quantify the levels of secreted neurotrophic factors (BDNF, SCF, VEGF, GDNF).[\[2\]](#)[\[4\]](#)

## Ex Vivo: Long-Term Potentiation (LTP) in Hippocampal Slices

- Preparation: Acute hippocampal slices were prepared from adult mice.
- Procedure: Slices were incubated with varying concentrations of NSI-189 (100 nM to 10  $\mu$ M) for 1 to 3.5 hours.
- LTP Induction: Theta burst stimulation (TBS) was applied to the Schaffer collaterals to induce LTP in the CA1 region.
- Measurement: Field excitatory postsynaptic potentials (fEPSPs) were recorded to measure the magnitude of LTP. While a time and concentration-dependent enhancement of LTP was reported, specific quantitative data on the percentage increase in fEPSP slope is not detailed in the available literature.[\[1\]](#)

## Clinical Trials

- Phase 1b: A randomized, double-blind, placebo-controlled, multiple-dose escalation study in 24 patients with MDD. Doses of 40 mg once, twice, or three times daily were administered for 28 days. The primary endpoints were safety and tolerability. Secondary efficacy measures included the Symptoms of Depression Questionnaire (SDQ) and the Montgomery-Asberg Depression Scale (MADRS).[\[2\]](#)[\[4\]](#)[\[6\]](#)



- Phase 2: A randomized, double-blind, placebo-controlled study in 220 outpatients with MDD. Patients received 40 mg once daily, 80 mg (40 mg twice daily), or placebo for 12 weeks. The primary outcome was the change in MADRS score. Secondary outcomes included the SDQ and cognitive assessments.[7]

## Discussion and Future Directions

The available evidence suggests that NSI-189 promotes neurogenesis and exerts neurotrophic effects, likely through the upregulation of BDNF and subsequent activation of the TrkB-Akt signaling pathway. These effects have been observed in both in vitro and in vivo models and are supported by early-phase clinical trial data indicating improvements in depressive and cognitive symptoms.

However, a more detailed quantitative understanding of the dose-response relationship for NSI-189's effects on synaptic plasticity (LTP) and the precise quantification of TrkB and Akt phosphorylation are needed to fully elucidate its mechanism of action. Further research should focus on these areas to provide a more complete picture of NSI-189's neurotrophic potential. The mixed results from the Phase 2 clinical trial, with a failure to meet the primary endpoint on the clinician-rated MADRS but success on a self-reported depression scale, highlight the complexity of translating preclinical findings to clinical efficacy and suggest that patient-reported outcomes may be particularly sensitive to the effects of this novel compound. Future clinical trials could benefit from patient stratification based on biomarkers related to neurogenesis or neurotrophic factor levels.

## Conclusion

NSI-189 represents a promising departure from traditional monoamine-based antidepressants, with a novel mechanism centered on stimulating hippocampal neurogenesis. The preclinical data strongly support its neurotrophic properties. While further research is required to fully quantify its effects on synaptic plasticity and intracellular signaling, and to optimize its clinical application, NSI-189 remains a compound of significant interest for the development of new therapies for depression and other neurological disorders characterized by impaired neurogenesis.

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